molecular formula C9H14ClNO3S B14386039 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride CAS No. 88041-33-2

2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride

Cat. No.: B14386039
CAS No.: 88041-33-2
M. Wt: 251.73 g/mol
InChI Key: GWHHHBARZUEVOI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methyl group, and a methylsulfonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride typically involves multiple steps. One common method is the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction often requires a catalyst, such as palladium or platinum, and hydrogen gas under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the sulfonyl group can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride is unique due to the presence of both the aminomethyl and methylsulfonyl groups on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

88041-33-2

Molecular Formula

C9H14ClNO3S

Molecular Weight

251.73 g/mol

IUPAC Name

2-(aminomethyl)-4-methyl-6-methylsulfonylphenol;hydrochloride

InChI

InChI=1S/C9H13NO3S.ClH/c1-6-3-7(5-10)9(11)8(4-6)14(2,12)13;/h3-4,11H,5,10H2,1-2H3;1H

InChI Key

GWHHHBARZUEVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)C)O)CN.Cl

Origin of Product

United States

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